molecular formula C15H17N3O4S B2849658 Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate CAS No. 1396888-32-6

Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

Cat. No.: B2849658
CAS No.: 1396888-32-6
M. Wt: 335.38
InChI Key: XHLGHACBYIGBLC-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a complex organic compound that features a unique structure combining a thiophene ring, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with an azetidine derivative. The final step involves esterification to introduce the ethyl ester group. Common reagents used in these reactions include acyl chlorides, hydrazides, and various catalysts to facilitate ring formation and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines. Substitution reactions on the azetidine ring can lead to a variety of substituted azetidine derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Due to its potential bioactivity, it may be investigated for its therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings may facilitate binding to active sites, while the azetidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-(3-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 4-oxo-4-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl 4-oxo-4-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-2-21-13(20)4-3-12(19)18-7-11(8-18)15-16-14(17-22-15)10-5-6-23-9-10/h5-6,9,11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLGHACBYIGBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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